Enantiomeric Purity Specifies Synthetic Utility: Racemate vs. (S)- and (R)-Enantiomer Forms
NOTE: Direct head-to-head comparative biological or in vivo data for this specific compound are severely limited in the public domain, primarily because the compound is predominantly employed as a synthetic building block rather than a final bioactive entity. The evidence presented below therefore relies on class-level inference and cross-supplier comparisons where possible. The target compound is supplied as a racemic mixture (CAS 1353944-25-8) with an enantiomeric excess of 0%. For applications requiring stereochemical purity, the (S)-enantiomer (CAS 1353995-67-1) and (R)-enantiomer (CAS 954567-53-4) are available as separate products . Employing the racemate in an asymmetric synthesis or chiral drug discovery program introduces 50% of the undesired enantiomer, which may exhibit different biological activity or necessitate additional separation steps, directly impacting both yield and cost .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 0% ee (racemate, CAS 1353944-25-8) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1353995-67-1) and (R)-enantiomer (CAS 954567-53-4), supplied as enantiopure compounds |
| Quantified Difference | ≥95% ee difference between racemate and individual enantiomers (inferred from separate product listings) |
| Conditions | Chiral HPLC or polarimetry; specific rotation values available from certificates of analysis |
Why This Matters
Selecting the correct enantiomer avoids 50% material loss and ensures stereochemical fidelity of the final product, a critical procurement parameter for asymmetric synthesis programs.
